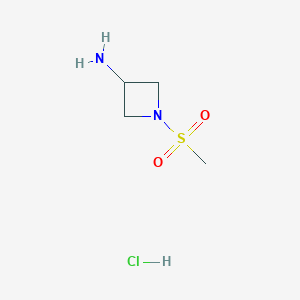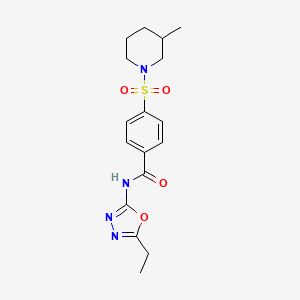![molecular formula C19H30N4OS B2703667 N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476438-41-2](/img/structure/B2703667.png)
N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is a chemical compound with the molecular formula C19H30N4OS . It is a derivative of 1,2,4-triazole, a class of organic compounds that have been attracting increasing interest over the past decade due to their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy .
Molecular Structure Analysis
The molecular structure of “N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is characterized by the presence of a 1,2,4-triazole ring, a sulfanyl group, and an adamantane-1-carboxamide group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” include a molecular weight of 362.533 Da and a monoisotopic mass of 362.214020 Da .Scientific Research Applications
Functionalized Adamantane Tectons in Mixed-Ligand Metal-Organic Frameworks
Research by Senchyk et al. (2013) explored bistriazoles, including 1,3-bis(1,2,4-triazol-4-yl)adamantane, combined with rigid tetratopic platforms for constructing heteroleptic copper(II) metal-organic frameworks. These frameworks exhibited unique configurations and demonstrated strong antiferromagnetic intracluster coupling, suggesting potential applications in magnetic materials and catalysis (Senchyk et al., 2013).
Quantum Chemical Analysis for Structural Insights
Al-Ghulikah et al. (2019) conducted a spectral and quantum chemical analysis of an adamantane-based compound, focusing on its vibrational IR and Raman spectra, and electronic absorption spectrum. Their findings provide valuable insights into the electronic structure and potential applications in materials science (Al-Ghulikah et al., 2019).
Catalytic Synthesis and Chemical Properties
Shishkin et al. (2020) reported on the catalytic synthesis of N-aryladamantane-1-carboxamides, presenting a method that yields significant results and demonstrates the compound's role in chemical synthesis processes (Shishkin et al., 2020).
Adamantane Derivatives as Antiviral Agents
Göktaş et al. (2012) highlighted the antiviral potential of adamantane derivatives, including those substituted with N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide. Their research shows promising results against influenza viruses, indicating a potential avenue for the development of new antiviral medications (Göktaş et al., 2012).
Designing Coordination Polymers with Adamantane Tectons
Senchyk et al. (2012) developed a new family of functionalized adamantanes for supramolecular synthesis, showcasing their ability to form highly-connected and open frameworks. This research underscores the compound's versatility in designing structures with potential applications in catalysis, materials science, and beyond (Senchyk et al., 2012).
properties
IUPAC Name |
N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4OS/c1-3-5-25-18-22-21-16(23(18)4-2)12-20-17(24)19-9-13-6-14(10-19)8-15(7-13)11-19/h13-15H,3-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJHDWBYIIZHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1CC)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Fluorophenyl)-2-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2703584.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2703588.png)


![Methyl 2-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2703594.png)
![2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703596.png)
![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2703597.png)


![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2703602.png)


![Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2703605.png)